molecular formula C16H20O5 B8668587 8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID CAS No. 56327-04-9

8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID

Cat. No.: B8668587
CAS No.: 56327-04-9
M. Wt: 292.33 g/mol
InChI Key: KGVYVZCZKIDIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane backbone, with a carboxylic acid group and a methoxyphenyl substituent. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the carboxylic acid and methoxyphenyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

8-(4-METHOXYPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Contains an ethyl ester group instead of a carboxylic acid, affecting its solubility and reactivity.

    1,4-Dioxa-8-azaspiro[4.5]decane: Features an azaspiro linkage, leading to different biological activities and applications. The uniqueness of this compound lies in its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

56327-04-9

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C16H20O5/c1-19-13-4-2-12(3-5-13)15(14(17)18)6-8-16(9-7-15)20-10-11-21-16/h2-5H,6-11H2,1H3,(H,17,18)

InChI Key

KGVYVZCZKIDIBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)C(=O)O

Origin of Product

United States

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